molecular formula C6H6N2O2 B8021237 3-(1,3,4-Oxadiazol-2-yl)cyclobutan-1-one

3-(1,3,4-Oxadiazol-2-yl)cyclobutan-1-one

Cat. No.: B8021237
M. Wt: 138.12 g/mol
InChI Key: JRVBOIAGJKAWDO-UHFFFAOYSA-N
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Description

3-(1,3,4-Oxadiazol-2-yl)cyclobutan-1-one is a heterocyclic compound featuring a cyclobutanone ring fused with an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3,4-Oxadiazol-2-yl)cyclobutan-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclobutanone with hydrazine derivatives, followed by cyclization with carbon disulfide and subsequent oxidation . Another approach includes the use of acylhydrazides and carbon disulfide under basic conditions, followed by cyclization and oxidation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield, purity, and cost-effectiveness, potentially using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1,3,4-Oxadiazol-2-yl)cyclobutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted oxadiazoles, hydrazine derivatives, and various functionalized cyclobutanones .

Scientific Research Applications

3-(1,3,4-Oxadiazol-2-yl)cyclobutan-1-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for drug design and materials science .

Properties

IUPAC Name

3-(1,3,4-oxadiazol-2-yl)cyclobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c9-5-1-4(2-5)6-8-7-3-10-6/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVBOIAGJKAWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)C2=NN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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